1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone
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Overview
Description
1-(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound known for its diverse applications in the fields of chemistry, biology, medicine, and industry. This compound features distinct structural motifs, including thieno-pyridine, azetidine, and indole, which contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: To prepare 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone, multi-step synthetic routes are employed. One approach involves the following steps:
Synthesis of the 6,7-dihydrothieno[3,2-c]pyridine core by cyclization reactions.
Formation of the azetidine ring through nucleophilic substitution or cyclization.
Attachment of the 1H-indole moiety via coupling reactions, such as Suzuki or Buchwald-Hartwig coupling.
Final functionalization to introduce the ethanone group.
Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The use of flow chemistry techniques and continuous processes can enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone undergoes several chemical reactions:
Oxidation: It can undergo oxidation reactions, forming sulfoxides or sulfones when treated with oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert carbonyl groups to alcohols using agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, altering functional groups on the indole or azetidine rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and transition metal complexes for coupling reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Introduction of various functional groups (e.g., halides, amines).
Scientific Research Applications
1-(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound, influencing cellular pathways and biological processes.
Medicine: Explored for its therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins, altering their activity or expression.
Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK or PI3K/AKT pathways, affecting cellular processes like proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Comparing 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone with similar compounds highlights its uniqueness:
Thieno[3,2-c]pyridine Derivatives: While compounds like thieno[3,2-c]pyridine-5-carboxamides share the core structure, their functional groups and reactivity differ.
Azetidine-1-yl Ethanone Derivatives: Similar compounds may have variations in the heterocyclic rings attached, leading to different chemical and biological properties.
Indole Derivatives: Compounds like 1-(1H-indol-1-yl)ethanone have structural similarities but lack the additional complexity and reactivity provided by the thieno-pyridine and azetidine rings.
List of similar compounds:
Thieno[3,2-c]pyridine-5-carboxamides.
Azetidine-1-yl ethanones.
1-(1H-indol-1-yl)ethanone.
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Properties
IUPAC Name |
1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-2-indol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-20(14-22-8-5-15-3-1-2-4-18(15)22)23-12-17(13-23)21-9-6-19-16(11-21)7-10-25-19/h1-5,7-8,10,17H,6,9,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDLKEBQYQZJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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